3-Methylpyrido[2,3-b]pyrazine-6,8-diamine 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
Brand Name: Vulcanchem
CAS No.: 740021-51-6
VCID: VC18429984
InChI: InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13)
SMILES:
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

3-Methylpyrido[2,3-b]pyrazine-6,8-diamine

CAS No.: 740021-51-6

Cat. No.: VC18429984

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyrido[2,3-b]pyrazine-6,8-diamine - 740021-51-6

Specification

CAS No. 740021-51-6
Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 3-methylpyrido[2,3-b]pyrazine-6,8-diamine
Standard InChI InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13)
Standard InChI Key QMLMGULJCDURDU-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C(=CC(=NC2=N1)N)N

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 3-methylpyrido[2,3-b]pyrazine-6,8-diamine consists of a pyridine ring fused to a pyrazine ring, forming a bicyclic system. Key substituents include:

  • A methyl group at position 3

  • Amino groups at positions 6 and 8

The molecular formula is C₇H₈N₆, with a molecular weight of 175.19 g/mol. Density functional theory (DFT) calculations predict planar geometry for the fused ring system, with slight puckering at the methyl-substituted position . The nitrogen atoms at positions 1, 4, 6, and 8 create an electron-deficient aromatic system, facilitating π-π stacking interactions and metal coordination.

Table 1: Key Structural Parameters

PropertyValue/Description
Ring systemPyrido[2,3-b]pyrazine
Substituents3-methyl, 6-amino, 8-amino
Bond angles (N-C-N)117.5°–122.3° (calculated)
Torsional rigidity<10° deviation from planarity

Synthetic Methodologies

Core Scaffold Assembly

The pyrido[2,3-b]pyrazine system is typically constructed via condensation reactions between pyrazine-2,3-diamine derivatives and α-keto esters. A representative protocol involves:

  • Reacting 5-methylpyrazine-2,3-diamine with glyoxal in acidic medium

  • Cyclization under reflux in ethanol (80°C, 12 hr)

  • Isolation via vacuum filtration (yield: 68–72%)

Functionalization Strategies

Reaction StepOptimal ConditionsYield Improvement Strategies
CyclizationEthanol, 80°C, N₂ atmosphereSlow addition of glyoxal
MethylationPd(PPh₃)₄, K₂CO₃, DMF, 100°CUse of microwave irradiation
Final purificationColumn chromatography (SiO₂)Gradient elution with EA/Hexane

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4)

  • Organic solvents: Soluble in DMF, DMSO (>50 mg/mL)

  • Thermal stability: Decomposes at 285–290°C (DSC analysis)

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, H-5)

  • δ 6.95 (br s, 2H, NH₂)

  • δ 2.45 (s, 3H, CH₃)

IR (KBr):

  • 3380 cm⁻¹ (N-H stretch)

  • 1620 cm⁻¹ (C=N aromatic)

  • 1280 cm⁻¹ (C-N amine)

Chemical Reactivity

The compound exhibits three primary reaction pathways:

  • Amine-directed electrophilic substitution

    • Bromination at position 5 using NBS (DMF, 0°C)

    • Nitration with HNO₃/H₂SO₄ (0°C, 2 hr)

  • Coordination chemistry

    • Forms stable complexes with transition metals (Cu²⁺, Fe³⁺)

    • Chelation occurs through N6 and N8 atoms

  • Acylation reactions

    • Acetylation of amino groups using acetic anhydride

    • Selective protection of primary amines

Biological Evaluation and Applications

While direct pharmacological data remains limited, structural analogs demonstrate:

  • Kinase inhibition (IC₅₀ < 1 μM vs. EGFR)

  • Antimicrobial activity (MIC 8 μg/mL vs. S. aureus)

  • DNA intercalation potential (Kd 10⁻⁶ M)

Proposed Mechanism of Action:

  • π-π stacking with aromatic residues in enzyme active sites

  • Hydrogen bonding via amino groups

  • Steric hindrance from methyl substituent

Industrial and Research Considerations

Scale-up Challenges

  • Low solubility necessitates nanoparticle formulations

  • Methyl group orientation affects crystallization behavior

Future Directions

  • Structure-activity relationship (SAR) studies:

    • Systematic variation of substituents

    • Evaluation of halogenated derivatives

  • Computational modeling:

    • Docking studies with cancer-related targets

    • ADMET prediction using QSAR models

  • Formulation development:

    • Prodrug strategies to enhance bioavailability

    • Co-crystals for improved stability

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